4-[(chloroacetyl)amino]-N-cyclopentylbenzamide

Medicinal Chemistry Positional Isomerism SAR

Researchers developing targeted covalent inhibitors face challenges sourcing structurally defined benzamide warhead scaffolds with reliable purity. 4-[(Chloroacetyl)amino]-N-cyclopentylbenzamide provides a consistent chemical probe for SAR campaigns: • Covalent chloroacetyl warhead enables selective nucleophilic residue targeting • N-Cyclopentyl group offers optimized lipophilicity (logP ~1.43) for cell permeability & CNS penetration • Available in 100 mg to 10 g quantities with ≥98% HPLC purity Supplied with full analytical documentation for procurement reliability.

Molecular Formula C14H17ClN2O2
Molecular Weight 280.75 g/mol
CAS No. 908518-25-2
Cat. No. B1286109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(chloroacetyl)amino]-N-cyclopentylbenzamide
CAS908518-25-2
Molecular FormulaC14H17ClN2O2
Molecular Weight280.75 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCl
InChIInChI=1S/C14H17ClN2O2/c15-9-13(18)16-12-7-5-10(6-8-12)14(19)17-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,16,18)(H,17,19)
InChIKeyINHMORNABGFORD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Chloroacetyl)amino]-N-cyclopentylbenzamide Research Procurement


4-[(Chloroacetyl)amino]-N-cyclopentylbenzamide (CAS 908518-25-2) is a synthetic benzamide derivative with the molecular formula C14H17ClN2O2 and a molecular weight of 280.75 g/mol . The compound features a chloroacetyl group attached to the 4-amino position of an N-cyclopentylbenzamide scaffold . Its chloroacetamido functional group enables covalent bonding with nucleophilic residues, making it a candidate for targeted covalent inhibitor development [1]. Multiple vendors supply this compound in research quantities (e.g., 100 mg to 10 g) with purity specifications ranging from 95% to 98% .

Workflow Covalent kinase probe development
Chemistry Benzamide scaffold diversification via chloroacetyl handle
Comparator Positional isomer (2-substituted) for SAR comparison

Structural Uniqueness of 4-[(Chloroacetyl)amino]-N-cyclopentylbenzamide


The combination of the 4-position chloroacetamido group and the N-cyclopentyl substituent on the benzamide core creates a specific spatial arrangement and reactivity profile not replicated by generic analogues . Positional isomers (e.g., the 2-substituted variant CAS 790272-22-9) exhibit different three-dimensional conformations affecting target binding geometry, while N-substituent replacements (e.g., isopropyl analogue sc-315298) alter lipophilicity and steric bulk, influencing both solubility and binding site interactions . The chloroacetyl group confers covalent binding capacity through nucleophilic substitution at the α-carbon, a functional feature absent in non-halogenated or differently halogenated analogues . These structural distinctions translate to quantifiable differences in physicochemical properties and target engagement, as detailed in Section 3 .

Target Compound Feature
Substitution Risk
Para substitution 4-chloroacetamido group orientation
Risk 2-substituted (ortho) isomer may alter target binding geometry and engagement profile
N-cyclopentyl + chloroacetyl Higher lipophilicity and covalent warhead
Risk N-isopropyl analogue has reduced steric bulk and logP, which may shift exposure and binding properties
Covalent warhead present Chloroacetyl electrophile
Risk Non-halogenated analogues lack covalent capacity, altering target residence time and mechanistic profile

Quantitative Evidence for 4-[(Chloroacetyl)amino]-N-cyclopentylbenzamide


Positional Isomerism: 4- vs 2-Substitution

The target compound is the 4-substituted positional isomer (para-substitution on the benzamide ring). The 2-substituted isomer (CAS 790272-22-9) represents a structurally distinct entity with a different spatial orientation of the chloroacetamido group relative to the N-cyclopentyl carboxamide . In benzamide-based inhibitor scaffolds, para-substitution generally yields distinct binding geometries compared to ortho-substitution, directly affecting target recognition in enzyme active sites [1].

Positional isomer geometry
Cross-study comparable
Para (4-) substitution vs ortho (2-); estimated dihedral angle difference >2 Å in extended conformations (class-level benzamide geometry)
Reported target engagement geometry may differ; supports SAR comparator studies
Class-level inference; requires experimental validation
Medicinal Chemistry Positional Isomerism SAR

Cyclopentyl vs Isopropyl: N-Substituent Effects

The N-cyclopentyl group of the target compound provides greater steric bulk and increased lipophilicity compared to the N-isopropyl analogue (CAS not specified, available as Santa Cruz sc-315298) . Computed properties for the N-cyclopentylbenzamide core indicate a logP of 1.43 . Based on established structure-property relationships in benzamide series, replacing the cyclopentyl group with isopropyl typically reduces calculated logP by 0.5 to 0.8 units and decreases molar refractivity by 8–10 cm³/mol [1].

N-Substituent lipophilicity
Class-level inference
N-cyclopentyl core logP 1.43; estimated ΔlogP +0.5–0.8 and increased molar refractivity vs N-isopropyl
Higher lipophilicity may support CNS exposure context; requires tissue distribution review
Class-level inference from benzamide SAR; direct measurement needed
Physicochemical Properties Lipophilicity CNS Drug Design

Chloroacetyl Covalent Warhead Reactivity

The chloroacetyl group of the target compound serves as an electrophilic warhead capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites . Compared to acrylamide-based covalent inhibitors, chloroacetamides exhibit higher reactivity toward thiols but lower reactivity toward non-catalytic cysteines, potentially improving target selectivity in certain contexts [1]. Patent literature describes chloroacetyl-containing benzamides as intermediates for kinase-targeting covalent inhibitors .

Covalent warhead reactivity
Class-level inference
Chloroacetamide thiol reactivity approximately 10–100× higher than acrylamides in model systems; enables covalent adduct formation
Supports covalent target engagement studies; reactivity context may influence selectivity
Class-level inference; requires kinase panel profiling
Covalent Inhibitor Electrophilic Warhead Target Engagement

Purity and Commercial Supply

The target compound (CAS 908518-25-2) is commercially available from multiple vendors with defined purity specifications and standardized pricing . Leyan offers the compound at 98% purity ; CymitQuimica supplies material at ≥95% purity ; Santa Cruz Biotechnology offers 500 mg quantities at $270.00 . The 2-substituted positional isomer (CAS 790272-22-9) is available from Enamine at 95% purity, representing a distinct procurement option [1].

Vendor purity specifications
Supporting evidence
Target compound: ≥95–98% purity from multiple vendors; 500 mg @ $270.00; 2-substituted isomer also available at 95%
Supports procurement review; reported purity may ensure lot consistency
Vendor data as of 2025–2026; verify current availability
Chemical Procurement Purity Specification Research Supply

Research Applications of 4-[(Chloroacetyl)amino]-N-cyclopentylbenzamide


Covalent Kinase Inhibitor Probe Development

The chloroacetyl warhead and N-cyclopentylbenzamide scaffold [1] make this compound a suitable starting point for developing covalent inhibitors targeting kinases with accessible cysteine residues. The cyclopentyl group provides moderate lipophilicity (logP ~1.43) [2] favorable for cell permeability, while the chloroacetyl moiety enables covalent target engagement . Use as a precursor for structure-activity relationship (SAR) campaigns aimed at optimizing target residence time and selectivity.

Benzamide Scaffold Diversification

The chloroacetyl group serves as a versatile synthetic handle for nucleophilic substitution reactions . This enables the generation of focused libraries of 4-substituted N-cyclopentylbenzamides via displacement with amines, thiols, or alcohols. Such diversification supports medicinal chemistry campaigns requiring modular access to structurally related analogues with varying linker lengths and functional group presentations .

Positional Isomer Comparator Studies

The 4-substituted (para) isomer provides a critical comparator for studies investigating the impact of substitution geometry on benzamide-based inhibitor potency and selectivity [1]. Direct comparison with the 2-substituted (ortho) isomer (CAS 790272-22-9) [1] can reveal key insights into binding mode differences, steric tolerance, and conformational preferences within target binding sites, informing rational design of optimized lead compounds.

CNS Covalent Inhibitor Lead Optimization

The N-cyclopentyl substituent enhances lipophilicity relative to smaller alkyl groups (e.g., isopropyl) [2], a property associated with improved blood-brain barrier penetration in CNS drug discovery [2]. Combined with the covalent chloroacetyl warhead , this compound can serve as a template for developing brain-penetrant covalent inhibitors targeting CNS kinases, phosphatases, or other nucleophilic residue-containing proteins implicated in neurological disorders [2].

Application
Selection Property
Validation Focus
Covalent kinase probe development
Chloroacetyl warhead reactivity context
Target engagement assay context
Benzamide scaffold diversification
Chloroacetyl synthetic handle versatility
Library SAR validation
Positional isomer comparator studies
Substitution geometry review
Binding mode comparison
CNS exposure-model studies
Lipophilicity and exposure properties
Brain penetrance exposure model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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